molecular formula C21H17NO B3237186 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine CAS No. 1381985-63-2

12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine

Cat. No.: B3237186
CAS No.: 1381985-63-2
M. Wt: 299.4 g/mol
InChI Key: RUZGNQMGWGXVKS-UHFFFAOYSA-N
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Description

12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent optoelectronic characteristics .

Scientific Research Applications

12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine in OLEDs involves its function as a chromophore . Its large rigid planar structure allows it to exhibit narrow-band emissions in the deep-blue region . These emissions are crucial for the realization of ultra-high-definition display technology based on OLEDs .

Future Directions

The potential of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine as a deep-blue emitting material for OLED applications has been substantiated . Future research may focus on further optimizing its properties and exploring its potential in other applications.

Preparation Methods

The synthesis of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine typically involves the fusion of acridine and benzofuran moieties. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9,9-dimethyl-9,10-dihydroacridine with a phenyl moiety can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in organic electronics.

Comparison with Similar Compounds

Properties

IUPAC Name

21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZGNQMGWGXVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Reactant of Route 2
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Reactant of Route 3
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Reactant of Route 4
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Reactant of Route 5
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Reactant of Route 6
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine

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